molecular formula C12H16N2O4 B1592850 Methyl 6-((tert-butoxycarbonyl)amino)picolinate CAS No. 258497-48-2

Methyl 6-((tert-butoxycarbonyl)amino)picolinate

Cat. No.: B1592850
CAS No.: 258497-48-2
M. Wt: 252.27 g/mol
InChI Key: SSXZSQHXBWITRI-UHFFFAOYSA-N
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Description

Methyl 6-((tert-butoxycarbonyl)amino)picolinate is a heterocyclic organic compound featuring a picolinate backbone substituted with a tert-butoxycarbonyl (Boc)-protected amine at the 6-position and a methyl ester at the 2-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs) where the Boc group provides temporary amine protection during multi-step reactions. Its structural versatility allows for further functionalization, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-7-5-6-8(13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXZSQHXBWITRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627838
Record name Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258497-48-2
Record name Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((tert-butoxycarbonyl)amino)picolinate typically involves the reaction of methyl 2-aminopyridine-6-carboxylate with di-tert-butyl dicarbonate in the presence of a catalyst such as 4-dimethylaminopyridine. The reaction is carried out in a solvent like tetrahydrofuran at elevated temperatures (around 60°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((tert-butoxycarbonyl)amino)picolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in substitution reactions where the Boc group is replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for deprotection, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include the free amine derivative after Boc deprotection and various substituted picolinates depending on the specific reaction conditions.

Scientific Research Applications

Methyl 6-((tert-butoxycarbonyl)amino)picolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-((tert-butoxycarbonyl)amino)picolinate involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Ethyl 6-((tert-Butoxycarbonyl)amino)picolinate

Key Differences :

  • Ester Group : The ethyl ester (C₂H₅) in this analog replaces the methyl ester (CH₃) of the target compound.
  • Molecular Weight : The ethyl variant (C₁₃H₁₈N₂O₄) has a molecular weight of 266.29 g/mol compared to the methyl analog’s estimated 252.27 g/mol .
  • Synthetic Utility: Ethyl esters generally exhibit higher lipophilicity, which may enhance solubility in non-polar solvents during coupling reactions. This property is advantageous in reactions requiring slow hydrolysis rates.
  • Applications : Ethyl esters are often preferred in prodrug design for improved bioavailability due to their slower metabolic cleavage compared to methyl esters.

Synthesis : Similar to the methyl analog, this compound is synthesized via coupling reactions using reagents like HOBt and EDCI in dichloromethane (DCM) under inert conditions .

Methyl 4-Bromo-6-((tert-butoxycarbonyl)amino)picolinate

Key Differences :

  • Substituent : A bromine atom at the 4-position introduces steric and electronic effects, altering reactivity.
  • Molecular Weight : The brominated derivative (C₁₂H₁₅BrN₂O₄) has a molecular weight of 343.17 g/mol .
  • Reactivity : The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), facilitating aryl-aryl bond formation. This makes it a valuable intermediate in constructing complex heterocycles.

Synthesis : Bromination likely occurs at an early synthetic stage, requiring reagents like N-bromosuccinimide (NBS) or Br₂ under controlled conditions .

Methyl 4-(3-((tert-Butoxycarbonyl)amino)propoxy)-6-hydroxymethylpicolinate

Key Differences :

  • Substituents: A 3-(Boc-amino)propoxy group at the 4-position and a hydroxymethyl group at the 6-position introduce polarity and hydrogen-bonding capability.
  • Applications : The hydroxymethyl group allows for oxidation to carboxylic acids or further esterification, enabling modular synthesis of peptidomimetics or dendrimers .

Data Table: Comparative Properties of Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Methyl 6-((tert-Boc)amino)picolinate Not Provided C₁₂H₁₆N₂O₄ ~252.27 6-Boc-amino, 2-methyl ester API intermediates, amine protection
Ethyl 6-((tert-Boc)amino)picolinate 203321-86-2 C₁₃H₁₈N₂O₄ 266.29 6-Boc-amino, 2-ethyl ester Prodrug synthesis, enhanced lipophilicity
Methyl 4-Bromo-6-((tert-Boc)amino)picolinate 885326-87-4 C₁₂H₁₅BrN₂O₄ 343.17 4-Bromo, 6-Boc-amino, 2-methyl ester Cross-coupling reactions
Methyl 4-(3-(Boc-amino)propoxy)-6-hydroxymethylpicolinate Not Provided C₁₆H₂₃N₃O₆ ~353.38 4-Boc-aminopropoxy, 6-hydroxymethyl Peptidomimetics, polymer chemistry

Biological Activity

Methyl 6-((tert-butoxycarbonyl)amino)picolinate is an organic compound characterized by its molecular formula C13H18N2O4C_{13}H_{18}N_{2}O_{4} and a molecular weight of approximately 266.29 g/mol. It features a picolinate moiety and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which enhances its stability and reactivity in biological contexts. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and receptor interactions.

Research indicates that this compound may function as a ligand or substrate in various enzymatic reactions. Its structural properties suggest that it can form stable complexes with enzymes or receptors, making it a candidate for drug discovery and development. The Boc protecting group is particularly advantageous for maintaining the integrity of the amino group during chemical reactions, which is critical for its biological applications.

Enzyme Inhibition

This compound has shown promise in inhibiting specific enzymes, including those involved in cancer progression and metabolic pathways. For instance, compounds with similar structures have been identified as inhibitors of Provirus Integration of Maloney Kinase (PIM kinase), which plays a role in tumorigenesis . The inhibition of such kinases can be crucial for developing therapies targeting hematopoietic malignancies.

Case Studies and Research Findings

  • Antiproliferative Activity : Studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For example, compounds designed to target PI3K/HDAC pathways have shown selective cytotoxicity against cancer cells while sparing normal cells .
  • In Vitro Assays : In vitro assays have indicated that this compound can induce necrosis in certain cancer cell lines without affecting normal peripheral blood mononuclear cells (PBMCs). This selectivity underscores its potential as a therapeutic agent with minimal side effects .
  • Mechanistic Studies : The compound's interaction with specific receptors has been studied using cellular thermal shift assays (CETSA), revealing its ability to engage with target proteins effectively. Such studies provide insights into the pharmacodynamics of the compound and its potential therapeutic applications .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC₁₃H₁₈N₂O₄266.29 g/molEnzyme inhibition, receptor interactions
Picolinamide derivatives (e.g., PIM kinase inhibitors)VariesVariesCancer treatment
Quinazolin-4-one based hydroxamic acidsVariesVariesDual PI3K/HDAC inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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